Antiproliferative Potency: 7-Bromo vs. 6- and 8-Bromo Regioisomers
In a series of quinolinecarbaldehyde-derived tyrphostins evaluated against the MCF7 breast cancer cell line, the order of antiproliferative potency was 7-substituted > 6-substituted > 8-substituted quinolines [1]. The most active compound derived from 7-quinolinecarbaldehyde (compound 12) exhibited an IC50 of 2.3 μM. This positional advantage is attributed to greater electron deficiency at the 7-position, which is directly conferred by the bromine substituent in 7-bromoquinoline-4-carbaldehyde. For procurement decisions, this means the 7-bromo regioisomer offers a fundamental potency advantage over the 6-bromo (CAS 898391-75-8) and 8-bromo (CAS 898391-87-2) analogs as a starting material for antiproliferative agent synthesis.
| Evidence Dimension | Antiproliferative potency (IC50) of quinolinecarbaldehyde-derived tyrphostins against MCF7 breast cancer cells, ranked by substitution position |
|---|---|
| Target Compound Data | 7-substituted quinolinecarbaldehyde derivatives (representative: compound 12, IC50 = 2.3 μM) show the highest potency among positional isomers [1] |
| Comparator Or Baseline | 6-substituted and 8-substituted quinolinecarbaldehyde derivatives exhibit lower potency; the rank order is 7 > 6 > 8 [1] |
| Quantified Difference | 7-substituted derivatives are the most potent positional series; quantitative fold-differences are not directly reported but the 7-position yields the lead compound (IC50 = 2.3 μM) while 6- and 8-substituted compounds were only moderately active |
| Conditions | MCF7 human breast adenocarcinoma cell line; tyrphostin derivatives prepared via Knoevenagel condensation |
Why This Matters
Procurement of the 7-bromo regioisomer rather than the 6-bromo or 8-bromo analog enables direct access to the most potent positional series for anticancer lead generation, reducing the need for iterative regioisomer synthesis and screening.
- [1] Synthesis and antiproliferative activity of unsaturated quinoline derivatives. The order of potency was 7- > 6- > 8-substituted quinoline. IC50 for compound 12 (7-quinolinecarbaldehyde derived) = 2.3 μM against MCF7 cells. View Source
